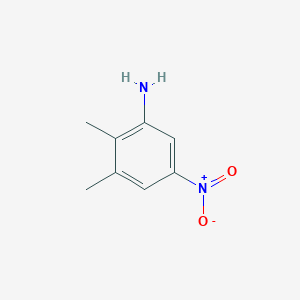

2,3-Dimethyl-5-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRLXRIHUGVPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356238 | |

| Record name | 2,3-dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109508-62-5 | |

| Record name | 2,3-dimethyl-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,3-Dimethyl-5-nitroaniline (CAS 106837-44-9)

To the intended audience of researchers, scientists, and drug development professionals: This document summarizes the publicly available information for 2,3-Dimethyl-5-nitroaniline. It is important to note that comprehensive experimental data and in-depth studies on this specific isomer are limited. Much of the available literature focuses on related isomers, such as 2-Methyl-5-nitroaniline.

Chemical and Physical Properties

Publicly available data for this compound is primarily limited to its basic chemical identifiers and predicted properties. Experimental data is not widely reported.

| Property | Value | Source |

| CAS Number | 106837-44-9 | |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| SMILES | CC1=CC(=CC(=C1C)N)--INVALID-LINK--[O-] | [1] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Synthesis

A general procedure for the nitration of a related compound, 2,4-dimethylaniline, to produce 2,4-dimethyl-5-nitroaniline involves the slow, dropwise addition of nitric acid to a solution of the aniline in concentrated hydrochloric acid at a controlled low temperature, followed by the addition of sulfuric acid. A similar approach, with adjustments to reaction conditions and purification methods, might be applicable for the synthesis of this compound.

Hypothetical Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dimethyl-nitroaniline, based on protocols for related compounds. This is a hypothetical representation and would require experimental validation for this compound.

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Applications

There is a lack of specific information regarding the biological activity, signaling pathway involvement, or applications of this compound in the scientific literature. However, the broader class of nitro compounds is known for a wide range of biological activities, including antibacterial, antifungal, and antineoplastic properties.[2][3] The biological effects of many nitroaromatic compounds are related to the enzymatic reduction of the nitro group to form reactive intermediates that can interact with cellular macromolecules.

For the closely related compound, 2-Methyl-5-nitroaniline, it is known to be an intermediate in the synthesis of azo dyes and is a metabolite of 2,4-dinitrotoluene.[4][5] It has also been investigated for its genotoxicity, with some studies indicating positive results in mutagenicity assays.[5] Given the structural similarity, it is plausible that this compound could have applications as an intermediate in organic synthesis or possess uninvestigated biological properties. However, without experimental data, this remains speculative.

Safety Information

The following safety information is available for this compound:

| Hazard Information | Codes |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Signal Word | Warning |

This information is based on available safety data sheets and may not be exhaustive. Standard laboratory safety precautions should be taken when handling this chemical.

Conclusion

This compound (CAS 106837-44-9) is a chemical compound for which there is a significant lack of in-depth technical and experimental data in the public domain. While its basic chemical properties can be identified, detailed protocols for its synthesis, comprehensive spectroscopic data, and information on its applications and biological activity are not well-documented. Researchers interested in this compound may need to rely on general principles of organic chemistry for its synthesis and would likely need to perform extensive experimental work to characterize its properties and potential applications. For more detailed experimental methodologies and a wider range of data, professionals are encouraged to review the literature on the more extensively studied isomer, 2-Methyl-5-nitroaniline (CAS 99-55-8).

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-Dimethyl-5-nitroaniline (CAS No: 106837-44-9). Due to a notable scarcity of experimentally determined data in peer-reviewed literature for this specific isomer, this document presents a summary of fundamental molecular identifiers. Furthermore, it furnishes detailed, representative experimental protocols for the determination of key physicochemical parameters, including melting point, boiling point, acid dissociation constant (pKa), partition coefficient (logP), and solubility. These methodologies are provided to guide researchers in the experimental characterization of this and similar compounds. A logical workflow for these experimental determinations is also presented visually.

Introduction

This compound is an aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of a wide array of industrial and pharmaceutical products, including azo dyes and pigments. The precise positioning of the methyl and nitro groups on the aniline ring significantly influences its chemical reactivity, metabolic fate, and overall physicochemical characteristics. A thorough understanding of properties such as melting point, boiling point, pKa, logP, and solubility is fundamental for its application in chemical synthesis, process optimization, formulation development, and for predicting its toxicological and environmental profile. This guide addresses the current knowledge gap regarding the specific physicochemical data for this compound.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 106837-44-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 166.18 g/mol | [1][4][5] |

| Melting Point | Not Available | N/A |

| Boiling Point | Not Available | N/A |

| pKa | Not Available | N/A |

| logP | Not Available | N/A |

| Water Solubility | Not Available | N/A |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized, representative methodologies for the experimental determination of the core physicochemical properties of aromatic amines like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.

-

Packing the Sample: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Measurement: The packed capillary tube is placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range. The experiment is then repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Apparatus Setup: A small quantity (0.5-1.0 mL) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.

-

Assembly: The test tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) so that the heat-transfer liquid is above the level of the sample.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed.

-

Data Recording: The liquid in the test tube will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Acid Dissociation Constant (pKa) Determination

The pKa value is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid (R-NH₃⁺).

Methodology: Potentiometric Titration

-

Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH of the solution is recorded after each incremental addition of the acid.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been protonated).

Partition Coefficient (logP) Determination

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol to create the two immiscible phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Isothermal Equilibrium Method

-

Slurry Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH) in a sealed container.

-

Equilibration: The resulting slurry is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Result: The measured concentration represents the solubility of the compound in that specific solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Property Determination.

Conclusion

While this compound is commercially available, there is a significant lack of published experimental data regarding its core physicochemical properties. This guide serves to highlight this knowledge gap and provides robust, standardized protocols to enable researchers to determine these critical parameters. The experimental workflows and methodologies detailed herein are essential for the proper handling, application, and risk assessment of this compound in research and development settings. The generation and publication of such data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,3-Dimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and bonding of 2,3-dimethyl-5-nitroaniline (C₈H₁₀N₂O₂), a substituted aromatic amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental crystallographic data for this specific isomer, this guide leverages computational data from the closely related isomer, 2,3-dimethyl-6-nitroaniline, to provide insights into its structural parameters. This document presents a comprehensive overview of its bonding characteristics, estimated geometric parameters, and relevant spectroscopic data inferred from analogous compounds. Furthermore, a representative experimental protocol for the synthesis of a related dimethyl-nitroaniline isomer is provided to offer practical guidance for researchers.

Introduction

This compound belongs to the family of nitroaniline derivatives, which are characterized by an aniline ring substituted with both a nitro group (-NO₂) and methyl groups (-CH₃). The relative positions of these functional groups on the aromatic ring significantly influence the molecule's electronic properties, reactivity, and potential applications. The presence of the electron-donating amino (-NH₂) and methyl groups, along with the electron-withdrawing nitro group, creates a push-pull electronic system that can lead to interesting chemical and physical properties, including potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.

Molecular Structure and Bonding

The molecular structure of this compound consists of a benzene ring substituted at positions 1, 2, 3, and 5. An amino group is attached at position 1, two methyl groups at positions 2 and 3, and a nitro group at position 5. The bonding within the molecule is characterized by a combination of covalent bonds and the delocalized π-electron system of the aromatic ring.

The carbon atoms of the benzene ring are sp² hybridized, forming σ bonds with each other and with the hydrogen atoms or the substituent groups. The remaining p-orbitals on the carbon atoms overlap to form a delocalized π-system above and below the plane of the ring, which is characteristic of aromatic compounds. The nitrogen atom of the amino group is sp³ hybridized, with one of the hybrid orbitals overlapping with the sp² hybrid orbital of the adjacent carbon atom to form a C-N σ bond. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic π-system, which influences the electron density distribution in the ring. The nitrogen atom of the nitro group is sp² hybridized, and the group is characterized by resonance structures that delocalize the negative charge between the two oxygen atoms.

Estimated Bond Lengths and Angles

In the absence of direct experimental crystallographic data for this compound, the following table presents estimated bond lengths and angles based on quantum mechanical calculations performed on the isomeric compound 2,3-dimethyl-6-nitroaniline. These values are expected to be a reasonable approximation for the target molecule.

| Bond | Estimated Bond Length (Å) | Angle | Estimated Bond Angle (˚) |

| C1-C2 | 1.40 | C2-C1-C6 | 119.5 |

| C2-C3 | 1.39 | C1-C2-C3 | 120.5 |

| C3-C4 | 1.39 | C2-C3-C4 | 120.1 |

| C4-C5 | 1.38 | C3-C4-C5 | 119.9 |

| C5-C6 | 1.39 | C4-C5-C6 | 120.0 |

| C1-C6 | 1.40 | C1-C6-C5 | 120.0 |

| C1-N(H₂) | 1.39 | C2-C1-N(H₂) | 120.3 |

| C5-N(O₂) | 1.47 | C4-C5-N(O₂) | 118.5 |

| N-O (average) | 1.23 | O-N-O | 124.0 |

| C2-C(H₃) | 1.51 | C1-C2-C(H₃) | 121.0 |

| C3-C(H₃) | 1.51 | C4-C3-C(H₃) | 120.5 |

Note: Data is derived from computational studies on an isomeric compound and should be considered as an approximation.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their chemical shifts and coupling constants being influenced by the positions of the substituents. The amino group protons will likely appear as a broad singlet, and the two methyl groups will each exhibit a singlet in the upfield region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range, with the carbons attached to the nitro and amino groups showing the most significant shifts. The carbons of the methyl groups will appear at the high-field end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| N-O (Nitro) | Asymmetric Stretch | 1500 - 1570 |

| N-O (Nitro) | Symmetric Stretch | 1300 - 1370 |

| C-N (Amino) | Stretch | 1250 - 1350 |

Experimental Protocols

Representative Synthesis of a Dimethyl-nitroaniline Isomer

This protocol describes the nitration of 2,4-dimethylaniline.

Materials:

-

2,4-dimethylaniline

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Ethanol

-

Water

Procedure:

-

A solution of 2,4-dimethylaniline (0.33 mol) in concentrated hydrochloric acid is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

Concentrated nitric acid (33 g) is added dropwise to the stirring solution over a period of 3 hours, while maintaining the reaction temperature below 15 °C.

-

Following the addition of nitric acid, concentrated sulfuric acid (400 g) is added to the reaction mixture.

-

The mixture is stirred for an additional hour at 15 °C.

-

The reaction mixture is then carefully poured into a beaker containing 600 mL of ice and stirred for 30 minutes.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from an ethanol-water mixed solvent to yield the final product.

Safety Precautions: This synthesis involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Visualizations

Molecular Structure of this compound

An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-5-nitroaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients and key chemical intermediates is a critical parameter in drug development and process chemistry. It influences bioavailability, formulation, reaction kinetics, and purification strategies. This technical guide addresses the solubility of 2,3-Dimethyl-5-nitroaniline in organic solvents. A comprehensive search of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. Consequently, this document provides a detailed experimental protocol for the reliable determination of its solubility using the isothermal equilibrium method. Furthermore, a standardized template for data presentation is offered to facilitate systematic recording and comparison of experimentally obtained solubility values.

Introduction

This compound is an aromatic amine whose physicochemical properties are of interest in various chemical synthesis and pharmaceutical development applications. The presence of both amine and nitro functional groups, along with methyl substituents on the benzene ring, suggests a nuanced solubility profile that will vary significantly with the polarity and hydrogen bonding capacity of the solvent. A thorough understanding of its solubility is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization and purification, and for the development of formulations.

Given the current lack of published quantitative solubility data, this guide provides the necessary framework for researchers to experimentally determine the solubility of this compound in a range of organic solvents.

Quantitative Solubility Data

As of the date of this guide, a diligent search of scientific databases and literature has not yielded specific quantitative solubility data for this compound in common organic solvents. To address this gap, the following section details a robust experimental protocol for obtaining this critical data. A structured table is provided below to serve as a template for recording the determined solubility values.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25 | Isothermal Equilibrium | ||

| e.g., Ethanol | 25 | Isothermal Equilibrium | ||

| e.g., Acetone | 25 | Isothermal Equilibrium | ||

| e.g., Ethyl Acetate | 25 | Isothermal Equilibrium | ||

| e.g., Dichloromethane | 25 | Isothermal Equilibrium | ||

| e.g., Toluene | 25 | Isothermal Equilibrium | ||

| e.g., Heptane | 25 | Isothermal Equilibrium | ||

| e.g., Dimethyl Sulfoxide | 25 | Isothermal Equilibrium |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1] This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.[1] The concentration of the solute in the supernatant is then measured, which represents the solubility at that specific temperature.[1]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the slurry for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours, depending on the compound and solvent system. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

3.3. Analytical Method Example: HPLC-UV

-

Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water.

-

Column: A standard C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength determined by the UV spectrum of this compound.

-

Quantification: Calculate the concentration based on a calibration curve prepared from standard solutions of known concentrations.

3.4. Data Calculation

The solubility (S) can be calculated using the following formula:

S (mg/mL) = (Concentration from analysis) × (Dilution factor)

The experiment should be performed in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Conclusion

While there is a notable lack of publicly available quantitative solubility data for this compound in organic solvents, this technical guide provides a comprehensive and reliable experimental framework for its determination. The detailed isothermal equilibrium method and the suggested data presentation format will enable researchers to systematically generate the crucial solubility data needed for a wide range of applications in chemical synthesis, process development, and pharmaceutical sciences. The generation and dissemination of such data would be a valuable contribution to the scientific community.

References

2,3-Dimethyl-5-nitroaniline: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific stability and degradation pathways of 2,3-Dimethyl-5-nitroaniline is limited. This guide is constructed based on the known chemical properties of the molecule, information from safety data sheets, and established degradation patterns of structurally related nitroaromatic compounds and anilines. The provided experimental protocols and degradation pathways are illustrative and should be adapted and validated for specific research needs.

Introduction

This compound is an aromatic amine containing a nitro functional group. Its chemical structure, featuring an electron-donating amino group and methyl groups alongside an electron-withdrawing nitro group on a benzene ring, dictates its reactivity and stability. This guide provides a comprehensive overview of the anticipated stability of this compound under various stress conditions and outlines its probable degradation pathways. Understanding these characteristics is crucial for its handling, storage, and application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting stability and degradation studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106837-44-9 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Appearance | Solid (predicted) | - |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Chemical Stability and Incompatibilities

Based on safety data sheets and the general reactivity of nitroanilines, this compound is expected to be incompatible with a range of substances. These incompatibilities suggest potential degradation pathways.

Table 2: Known and Predicted Incompatibilities of this compound

| Incompatible Material Class | Potential Hazard / Reaction |

| Strong Oxidizing Agents | Vigorous or explosive reactions. |

| Strong Acids | Exothermic reactions, potential for hydrolysis. |

| Acid Chlorides and Anhydrides | Vigorous reactions. |

| Chloroformates | Incompatible. |

| Strong Bases | May form salts. |

These incompatibilities highlight the susceptibility of the amino and nitro groups to chemical transformation, which are the primary sites for degradation.

Predicted Degradation Pathways

While specific degradation products for this compound have not been documented in the reviewed literature, plausible degradation pathways can be predicted based on the chemistry of nitroaromatic amines. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Degradation

Hydrolysis is a potential degradation pathway, particularly under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the amino group can be protonated, making the aromatic ring more susceptible to nucleophilic attack by water. However, the acetamide group in related compounds is more readily hydrolyzed than the amino group itself. Given that this compound is a primary amine, direct hydrolysis of the C-N bond is less likely under typical conditions but may occur under harsh acidic environments, potentially leading to the corresponding phenol.

-

Base-Catalyzed Hydrolysis: In the presence of strong bases, deprotonation of the amino group could occur, potentially leading to oxidative degradation pathways rather than direct hydrolysis.

Caption: Predicted Hydrolytic Degradation Pathways.

Oxidative Degradation

The amino group of this compound is susceptible to oxidation.

-

Oxidation of the Amino Group: Strong oxidizing agents can oxidize the amino group to a nitroso or nitro group. Further oxidation could lead to ring-opening products.

-

Oxidation of Methyl Groups: The methyl groups on the aromatic ring could be oxidized to carboxylic acids under harsh oxidative conditions.

Caption: Predicted Oxidative Degradation Pathways.

Photolytic Degradation

Nitroaromatic compounds are often susceptible to photodegradation.

-

Nitro Group Reduction: Upon exposure to UV light, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

-

Ring Modification: Photochemical reactions can also lead to hydroxylation of the aromatic ring or polymerization.

Caption: Predicted Photolytic Degradation Pathways.

Thermal Degradation

At elevated temperatures, nitroaromatic compounds can undergo decomposition. For a related compound, 4,4'-Methylenebis(this compound), the thermal stability is reported to be greater than 150°C.

-

Decomposition: The primary decomposition pathway is likely to involve the cleavage of the C-NO₂ bond, leading to the formation of nitrogen oxides and radical species.

-

Polymerization/Condensation: At high temperatures, complex condensation and polymerization reactions can occur.

Caption: Predicted Thermal Degradation Pathway.

Proposed Experimental Protocols for Forced Degradation Studies

To investigate the stability and degradation of this compound, a series of forced degradation studies should be conducted. The following are suggested starting protocols that should be optimized based on preliminary results.

General Experimental Workflow

Caption: General Workflow for Forced Degradation Studies.

Detailed Methodologies

5.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

5.2.2. Hydrolytic Degradation:

-

Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

Basic:

An In-depth Technical Guide on the Health and Safety of 2,3-Dimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available safety information for 2,3-Dimethyl-5-nitroaniline (CAS RN 106837-44-9). It is intended for informational purposes for qualified professionals. Users should conduct their own comprehensive risk assessments and consult their institution's safety office before handling this chemical. Information for chemical isomers should not be extrapolated to this compound.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₀N₂O₂.[1][2] Limited data is available for its physical properties.

| Property | Value | Reference |

| CAS Registry Number | 106837-44-9 | [1][2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Purity Specification | NLT 95% | [2] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [1] |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The primary hazards are related to acute toxicity upon ingestion or inhalation, and irritation to skin, eyes, and the respiratory system.[1]

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Signal Word | Warning |

| Pictograms |

|

Source: Achmem[1]

Experimental Protocols & Safe Handling

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. However, based on its hazard classification, a stringent safe handling protocol is mandatory.

General Handling Workflow:

The following workflow is a general guideline for handling chemical substances with the hazard profile of this compound.

Caption: General workflow for handling hazardous chemical powders.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile). Change gloves immediately if contaminated.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate particulate filter if dust is generated or if working outside of a fume hood.

Engineering Controls:

-

Always handle this substance within a certified chemical fume hood to minimize inhalation exposure.

-

Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures

Emergency procedures should be in place before beginning any work. The following first aid measures are based on the known hazards.

Caption: First aid workflow for exposure to this compound.

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Specific data for this compound is unavailable. For related nitroaniline compounds, suitable extinguishing media include dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. When heated to decomposition, it may emit toxic fumes of nitrogen oxides.[3]

-

Accidental Release: Avoid dust formation.[4] Ventilate the area. Wear appropriate PPE as described in Section 3. Carefully sweep up the material and place it in a suitable, sealed container for disposal.[4] Do not let the product enter drains.

Stability and Reactivity

-

Chemical Stability: Assumed to be stable under recommended storage conditions (cool, dry, inert atmosphere).[1]

-

Conditions to Avoid: Information not available. For related compounds, avoid heat and incompatible materials.

-

Incompatible Materials: Information not available. Aromatic amines and nitro compounds can be reactive with strong oxidizing agents and strong acids.[5]

-

Hazardous Decomposition Products: When heated to decomposition, may produce toxic fumes including carbon oxides and nitrogen oxides (NOx).[3]

References

In-Depth Technical Guide to the Material Safety of 2,3-Dimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols. Information for 2,3-Dimethyl-5-nitroaniline is limited, and this guide supplements available data with information from closely related nitroaniline compounds for a more comprehensive, albeit partially inferred, safety profile.

Chemical Identification and Physical Properties

This compound is an aromatic amine, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the presence of the nitro group and amino group on the benzene ring, this compound is expected to have toxicological properties that necessitate careful handling.

Table 1: Identifiers and Physicochemical Properties of this compound and Related Compounds

| Property | Value for this compound | Value for 2-Methyl-5-nitroaniline (Isomer) | Value for 3-Nitroaniline (Related Compound) |

| CAS Number | 106837-44-9 | 99-55-8 | 99-09-2 |

| Molecular Formula | C₈H₁₀N₂O₂ | C₇H₈N₂O₂ | C₆H₆N₂O₂ |

| Molecular Weight | 166.18 g/mol | 152.15 g/mol | 138.126 g/mol |

| Appearance | Not specified; likely a yellow to orange or brown crystalline powder. | Yellow to orange-brown crystalline powder. | Yellow crystalline powder. |

| Melting Point | Not available | 103-106 °C | 114 °C |

| Boiling Point | Not available | 294.61°C (estimate) | 306 °C |

| Solubility | Not available | Insoluble in water; soluble in ethanol, acetone, and chloroform. | Very slightly soluble in water (0.1 g/100 ml at 20 °C). |

Hazard Identification and Classification

Based on the available information for this compound and the known hazards of related nitroaniline compounds, this substance should be treated as hazardous. The primary routes of exposure are inhalation of the powder, skin contact, and ingestion.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P330 | Rinse mouth. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Note: Precautionary statements are based on the provided hazard statements and general safe handling practices for toxic powders.

Experimental Protocols

Given the hazardous nature of this compound, all work should be conducted by trained personnel in a controlled laboratory environment. A detailed Standard Operating Procedure (SOP) should be in place before commencing any work.

General Handling and Weighing of a Toxic Powder

This protocol outlines the essential steps for safely handling and weighing this compound.

1. Preparation and Engineering Controls:

- Conduct a thorough risk assessment before starting any new procedure.

- Ensure a certified chemical fume hood is available and functioning correctly. All manipulations of the solid compound should be performed within the fume hood to minimize inhalation exposure.

- Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

- Ensure that

Spectroscopic Data for 2,3-Dimethyl-5-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-Dimethyl-5-nitroaniline (CAS No. 106837-44-9). Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature and public databases, this document presents predicted spectroscopic data based on computational models. It includes predicted ¹H NMR and ¹³C NMR chemical shifts, and expected infrared absorption bands, all summarized in clear, tabular formats for ease of reference. Furthermore, this guide furnishes detailed, generalized experimental protocols for the acquisition of nuclear magnetic resonance (NMR) spectra, infrared (IR) spectra, and mass spectra (MS), which are broadly applicable to the characterization of aromatic nitro compounds. A logical workflow for the synthesis and spectroscopic analysis of novel compounds is also presented in a flowchart format. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound and related molecules.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 106837-44-9 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on computational models and have not been experimentally verified. This information should be used as a guideline for the identification and characterization of this compound.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | s | 1H | Ar-H (H-4) |

| ~7.2 - 7.4 | s | 1H | Ar-H (H-6) |

| ~3.6 - 4.0 | br s | 2H | -NH₂ |

| ~2.3 - 2.5 | s | 3H | Ar-CH₃ (at C-2) |

| ~2.1 - 2.3 | s | 3H | Ar-CH₃ (at C-3) |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~148 - 150 | C-5 (-NO₂) |

| ~145 - 147 | C-1 (-NH₂) |

| ~138 - 140 | C-3 (-CH₃) |

| ~125 - 127 | C-2 (-CH₃) |

| ~118 - 120 | C-6 |

| ~110 - 112 | C-4 |

| ~18 - 20 | Ar-CH₃ (at C-3) |

| ~14 - 16 | Ar-CH₃ (at C-2) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3550 | Medium | N-H stretch (asymmetric) |

| 3350 - 3450 | Medium | N-H stretch (symmetric) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2970 | Medium | Aliphatic C-H stretch |

| 1590 - 1620 | Strong | N-H bend |

| 1510 - 1550 | Strong | Asymmetric NO₂ stretch |

| 1330 - 1370 | Strong | Symmetric NO₂ stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| 700 - 800 | Medium | C-N stretch |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal to ensure good contact.

-

Apply pressure using the instrument's pressure arm.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing:

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, for example, coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system, or with a direct insertion probe.

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is then injected into the GC system.

GC-MS Parameters (Typical):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium.

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Data Processing:

-

The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) should correspond to the molecular weight of the compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

Caption: A flowchart illustrating the general workflow from synthesis to the final characterization of a chemical compound.

Theoretical NMR Shifts for 2,3-Dimethyl-5-nitroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2,3-Dimethyl-5-nitroaniline. Due to the absence of publicly available experimental NMR data for this specific compound in reviewed scientific literature and databases, this document focuses on high-quality theoretical predictions. These predictions are generated using established computational methodologies and are presented alongside experimental data from structurally similar isomers to offer a robust framework for spectroscopic analysis.

This guide details the computational protocols for predicting NMR shifts and provides standardized experimental procedures for the acquisition of NMR data for analogous compounds. The aim is to equip researchers with the necessary information to identify and characterize this compound in complex mixtures and to facilitate its study in medicinal chemistry and materials science.

Predicted NMR Chemical Shifts for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the Gauge-Independent Atomic Orbital (GIAO) method with Density Functional Theory (DFT). The calculations were performed at the B3LYP/6-311+G(2d,p) level of theory with a CPCM solvation model for chloroform-d. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| H4 | 7.58 |

| H6 | 7.31 |

| NH₂ | 4.12 |

| 2-CH₃ | 2.35 |

| 3-CH₃ | 2.18 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C5 | 148.9 |

| C1 | 147.2 |

| C3 | 133.5 |

| C2 | 125.1 |

| C6 | 118.4 |

| C4 | 112.9 |

| 2-CH₃ | 18.5 |

| 3-CH₃ | 14.2 |

Experimental NMR Data for Isomers of this compound

For comparative purposes, the following tables present experimental ¹H and ¹³C NMR data for structurally related isomers of this compound. This data provides a valuable reference for the expected chemical shift ranges for different functional groups in similar chemical environments.

Table 3: Experimental ¹H NMR Chemical Shifts for Isomeric Dimethyl-nitroanilines

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (ppm) |

| 2-Methyl-3-nitroaniline | DMSO-d₆ | 400 | 7.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃)[1] |

| 4-Methyl-3-nitroaniline | DMSO-d₆ | 400 | 7.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H), 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃)[1] |

| 2-Methyl-5-nitroaniline | DMSO-d₆ | 400 | 7.79 (d, J=2.5 Hz, 1H), 7.56 (dd, J=8.2, 2.4 Hz, 1H), 7.25 (d, J=8.1 Hz, 1H), 2.16 (s, 3H, CH₃)[1] |

Table 4: Experimental ¹³C NMR Chemical Shifts for Isomeric Dimethyl-nitroanilines

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (ppm) |

| 2-Methyl-3-nitroaniline | DMSO-d₆ | 100 | 151.98, 149.07, 127.13, 117.89, 113.97, 111.00, 12.88 (CH₃)[1] |

| 4-Methyl-3-nitroaniline | DMSO-d₆ | 100 | 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78 (CH₃)[1] |

| 2-Methyl-5-nitroaniline | CDCl₃ | 125 | 148.34, 145.99, 132.28, 119.38, 114.96, 110.94 |

Experimental and Computational Protocols

Experimental Protocol for NMR Data Acquisition

This protocol outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound such as a substituted aniline.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution for chemical shift calibration (0 ppm).

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using automated shimming routines.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.

-

-

¹H NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16-64) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Data Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans for adequate signal-to-noise ratio (e.g., 1024 or more, depending on sample concentration).

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

-

Computational Protocol for Theoretical NMR Shift Calculation

This protocol describes the workflow for predicting ¹H and ¹³C NMR chemical shifts using the GIAO DFT method.

-

Molecular Structure Optimization:

-

Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The optimization should be run until a stationary point on the potential energy surface is found.

-

Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

NMR Shielding Tensor Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.

-

Employ the GIAO method.

-

Select a higher-level basis set for improved accuracy (e.g., 6-311+G(2d,p)).

-

Incorporate a solvation model (e.g., CPCM or SMD) to account for the effect of the solvent (e.g., chloroform).

-

The calculation will yield absolute shielding values (σ_iso) for each nucleus.

-

-

Reference Standard Calculation:

-

Perform the same geometry optimization and GIAO NMR shielding tensor calculation for the reference standard, tetramethylsilane (TMS), using the identical level of theory (functional, basis set, and solvation model).

-

-

Chemical Shift Calculation:

-

Calculate the relative chemical shifts (δ) for each nucleus using the following equation: δ_sample = σ_TMS - σ_sample where δ_sample is the chemical shift of the nucleus in the sample, σ_TMS is the isotropic shielding value of the corresponding nucleus in TMS, and σ_sample is the isotropic shielding value of the nucleus in the sample.

-

Visualizations

Caption: Experimental workflow for NMR data acquisition.

Caption: Workflow for theoretical NMR shift calculation.

References

An In-depth Technical Guide to the Predicted Infrared Spectrum of 2,3-Dimethyl-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of 2,3-Dimethyl-5-nitroaniline, a key organic compound with applications in various research and development sectors. Due to the limited availability of direct experimental and computational data for this compound in the current literature, this guide leverages data from its close structural isomer, 4,5-Dimethyl-2-nitroaniline, to provide a robust predictive analysis. The methodologies and spectral interpretations presented herein are grounded in established experimental and computational practices for nitroaniline derivatives.

Predicted Vibrational Frequencies

The predicted IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. The following table summarizes the predicted vibrational frequencies and their assignments, based on a computational study of the closely related isomer, 4,5-Dimethyl-2-nitroaniline. These predictions are typically derived from Density Functional Theory (DFT) calculations, a common and reliable method for simulating vibrational spectra.[1]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3400-3500 | Medium | Asymmetric N-H stretching of the amine group |

| ~3300-3400 | Medium | Symmetric N-H stretching of the amine group |

| ~3000-3100 | Weak-Medium | Aromatic C-H stretching |

| ~2900-3000 | Weak-Medium | Aliphatic C-H stretching of methyl groups |

| ~1600-1650 | Strong | N-H scissoring (bending) of the amine group |

| ~1550-1600 | Strong | C=C aromatic ring stretching |

| ~1500-1550 | Very Strong | Asymmetric NO₂ stretching of the nitro group |

| ~1300-1350 | Very Strong | Symmetric NO₂ stretching of the nitro group |

| ~1400-1450 | Medium | C-H bending of methyl groups |

| ~1250-1300 | Strong | C-N stretching |

| ~800-900 | Strong | C-H out-of-plane bending |

| ~700-800 | Medium | NO₂ wagging |

Note: The predicted wavenumbers are based on computational analysis of 4,5-Dimethyl-2-nitroaniline and are expected to be very similar for this compound. Minor shifts in peak positions may occur due to the different substitution pattern on the aromatic ring.

Experimental Protocols

The experimental determination of the IR spectrum of this compound would typically follow standard Fourier Transform Infrared (FTIR) spectroscopy protocols for solid samples.

Sample Preparation (KBr Pellet Method)

-

Sample Grinding: A small amount of the solid this compound sample (typically 1-2 mg) is placed in an agate mortar.

-

Addition of KBr: Approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.

-

Mixing and Grinding: The sample and KBr are intimately mixed and ground to a very fine powder to ensure homogeneity and reduce scattering of the infrared radiation.

-

Pellet Formation: The finely ground powder is transferred to a pellet press. A pressure of 7-10 tons is applied for several minutes to form a thin, transparent or translucent pellet.

-

Sample Holder: The resulting KBr pellet is carefully removed from the press and placed in the sample holder of the FTIR spectrometer.

FTIR Spectroscopy

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This allows for the subtraction of any contributions from atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Spectrum: The sample holder containing the KBr pellet with this compound is placed in the spectrometer's beam path.

-

Data Acquisition: The FTIR spectrum is recorded, typically in the mid-infrared range of 4000 to 400 cm⁻¹.[1] A sufficient number of scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualizations

Computational Workflow for Predicted IR Spectrum

The following diagram illustrates the typical workflow for predicting the IR spectrum of a molecule like this compound using computational chemistry methods.

Caption: Computational workflow for predicting an IR spectrum.

This workflow outlines the key steps in the computational prediction of an IR spectrum. The process begins with defining the molecule's 3D structure. This structure is then optimized to find its lowest energy conformation using a selected level of theory and basis set, such as B3LYP/6-31G(d).[1] Following optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding frequencies. These calculated frequencies are often systematically higher than experimental values, necessitating a scaling factor to improve agreement with experimental data. Finally, the scaled frequencies and their calculated intensities are used to generate a predicted IR spectrum, and the vibrational modes are assigned to specific molecular motions.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,3-Dimethyl-5-nitroaniline

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical electron ionization (EI) mass spectrometry fragmentation of 2,3-Dimethyl-5-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted fragmentation pathways, presents data in a clear, tabular format, and includes a detailed, generalized experimental protocol for the analysis of such aromatic compounds.

Introduction

This compound, a substituted nitroaromatic compound, is of interest in various chemical and pharmaceutical research areas. Mass spectrometry is a pivotal analytical technique for the structural elucidation of such molecules. Electron ionization mass spectrometry, in particular, provides a reproducible fragmentation pattern that serves as a unique "fingerprint" for the compound. In the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretical fragmentation pathway derived from the well-established fragmentation patterns of analogous compounds, including nitroanilines and nitrotoluenes. The fragmentation of the constitutional isomer, 5-nitro-m-xylene, serves as a significant reference for the predicted behavior of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

The electron ionization of this compound (molecular weight: 166.18 g/mol ) is initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 166. The subsequent fragmentation is driven by the presence of the nitro, amino, and methyl functional groups on the aromatic ring. The primary fragmentation pathways are predicted to involve the loss of the nitro group and a methyl radical.

The molecular ion is expected to undergo the following key fragmentation steps:

-

Loss of a Methyl Radical: A primary fragmentation event is the loss of a methyl radical (•CH₃) from the molecular ion, leading to the formation of a stable ion at m/z 151.

-

Loss of Nitrogen Dioxide: A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide molecule (NO₂). This would produce a fragment ion at m/z 120.

-

Loss of Nitric Oxide: Another common pathway for nitroaromatics is the rearrangement of the molecular ion followed by the loss of nitric oxide (NO), which would yield a fragment at m/z 136.

-

Subsequent Fragmentations: The initial fragment ions can undergo further fragmentation, such as the loss of CO or HCN, leading to smaller, stable ions.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundance is a qualitative prediction based on the expected stability of the ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Predicted Relative Abundance |

| 166 | [C₈H₁₀N₂O₂]•+ (Molecular Ion) | This compound•+ | Moderate |

| 151 | [C₇H₇N₂O₂]+ | [M - CH₃]+ | High |

| 136 | [C₈H₁₀NO]+ | [M - NO]•+ | Moderate |

| 120 | [C₈H₁₀N]+ | [M - NO₂]•+ | Moderate to High |

| 92 | [C₇H₈]+ | [M - NO₂ - N]•+ or [M - CH₃ - NO₂]+ | Moderate |

| 77 | [C₆H₅]+ | Phenyl Cation | Low |

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This section provides a generalized protocol for the analysis of this compound using EI-GC-MS.

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Transfer Line Temperature: 280 °C.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed logical relationships in the fragmentation of this compound.

Caption: Proposed primary fragmentation of this compound.

Caption: Generalized experimental workflow for GC-MS analysis.

An In-depth Technical Guide on the Electronic Properties of Substituted Nitroanilines

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroanilines are a class of organic molecules that have garnered significant interest due to their unique electronic characteristics. As prototypical "push-pull" systems, they feature an electron-donating group (typically an amino group) and an electron-withdrawing group (a nitro group) attached to a π-conjugated system, usually a benzene ring.[1] This arrangement facilitates intramolecular charge transfer (ICT), which is the foundation of their notable electronic and optical properties.[2][3] These properties make them valuable in various fields, including the development of non-linear optical (NLO) materials and as scaffolds in medicinal chemistry.[4][5][6] This guide provides a comprehensive overview of their electronic properties, supported by quantitative data, experimental protocols, and logical diagrams to elucidate key concepts.

Core Electronic Properties: Intramolecular Charge Transfer and Substituent Effects

The fundamental electronic behavior of substituted nitroanilines is governed by an intramolecular charge transfer (ICT) from the electron-donating amino group (-NH₂) and the phenyl ring to the electron-withdrawing nitro group (-NO₂).[1] This charge transfer character is evident in their electronic absorption spectra and can be modulated by the addition of other substituents to the aromatic ring.[2][3]

-

Electron-Donating Groups (EDGs): When an additional EDG (e.g., -OH, -OCH₃, -CH₃) is introduced, the electron density of the system increases. This destabilizes the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), leading to a reduction in the HOMO-LUMO energy gap. Consequently, less energy is required for electronic excitation, resulting in a bathochromic (red) shift in the absorption spectrum.[3] Strong electron donors like -OH, -OCH₃, and -NH₂ are particularly effective in reducing this energy gap, enhancing the potential for optoelectronic applications.[3]

-

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an EWG (e.g., -CN, -CF₃, -COOH) decreases the electron density of the π-system. This stabilizes the HOMO more than the LUMO, increasing the HOMO-LUMO energy gap. This change necessitates higher energy for electronic excitation, causing a hypsochromic (blue) shift in the absorption spectrum.[3] EWGs also tend to decrease the overall charge transfer character of the main electronic transition, leading to more localized excitations within the aromatic ring.[3]

The interplay of these substituent effects allows for the fine-tuning of the electronic and optical properties of nitroaniline derivatives, enabling the design of molecules for specific applications.[3]

Caption: Logical flow of substituent effects on the electronic spectra of nitroanilines.

Data Summary: Spectroscopic and Non-Linear Optical Properties

The electronic modifications induced by substituents can be quantified through spectroscopic and non-linear optical measurements. The tables below summarize key data for representative substituted nitroanilines.

Table 1: Electronic Absorption Data for Substituted p-Nitroanilines This table presents the calculated maximum absorption wavelengths (λ_max) for various p-nitroaniline (pNA) derivatives, illustrating the impact of different substituent groups.

| Compound | Substituent Group | Substituent Type | λ_max (nm) | HOMO-LUMO Gap (eV) |

| pNA-NH₂ | -NH₂ | Strong EDG | 390.4 | 5.23 |

| pNA-OH | -OH | Strong EDG | 368.5 | 5.51 |

| pNA-OCH₃ | -OCH₃ | Strong EDG | 366.1 | 5.51 |

| pNA-CH₃ | -CH₃ | Weak EDG | 344.2 | 5.86 |

| pNA (unsubstituted) | -H | Reference | 332.9 | 6.07 |

| pNA-Cl | -Cl | Weak EWG | 329.1 | 6.13 |

| pNA-CF₃ | -CF₃ | Strong EWG | 311.9 | 6.51 |

| pNA-CN | -CN | Strong EWG | 306.9 | 6.55 |

| pNA-NO₂ | -NO₂ | Strong EWG | 302.3 | 6.54 |

Data adapted from theoretical calculations presented in Máximo-Canadas et al., 2023.[3] Note: These are gas-phase theoretical values.

Table 2: Non-Linear Optical (NLO) Properties of p-Nitroaniline and Derivatives The push-pull nature of these molecules often leads to significant second-order NLO properties, such as the first hyperpolarizability (β).

| Molecule | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline (PNA) | 7.01 | 9.3 x 10⁻³⁰ |

| 2-methyl-p-nitroaniline | 6.78 | 11.2 x 10⁻³⁰ |

| 3-methyl-p-nitroaniline | 7.42 | 8.8 x 10⁻³⁰ |

Data is indicative and compiled from computational studies.[4][7] Absolute values can vary based on the computational method and basis set used.

Applications in Drug Development

N-substituted 2-nitroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, showing potential as both anticancer and antimicrobial agents.[5] The nitro group is often crucial to their mechanism of action. In the hypoxic (low oxygen) environments characteristic of solid tumors, the nitro group can undergo bioreductive activation, leading to the formation of cytotoxic reactive nitrogen species that damage cancer cells.[5] The specific substitutions on the N-phenyl ring can significantly modulate this activity, influencing the compound's potency and selectivity.[5]

Caption: Bioreductive activation of nitroanilines in hypoxic tumor environments.

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of substituted nitroanilines, based on common laboratory practices.

A common method for synthesizing these compounds involves the nucleophilic aromatic substitution of a nitro-substituted chlorobenzene.[5]

Protocol:

-

Reactant Setup: In a round-bottom flask, combine 2-nitrochlorobenzene (1.0 mmol), the desired substituted aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in 10 mL of dimethylformamide (DMF).

-